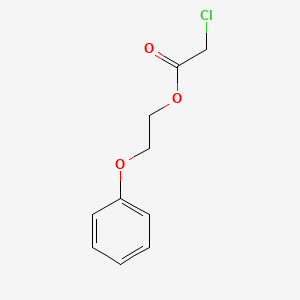

2-Phenoxyethyl chloroacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethyl 2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-10(12)14-7-6-13-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIKAENNYCIKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281707 | |

| Record name | 2-Phenoxyethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-57-1 | |

| Record name | 2-Phenoxyethyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenoxyethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenoxyethyl Chloroacetate and Analogous Phenoxyethyl Esters

Established Esterification Routes

Traditional synthesis of 2-phenoxyethyl chloroacetate (B1199739) and similar esters relies on well-established esterification reactions. These routes are characterized by direct reactions between precursors, with outcomes heavily dependent on the chosen reactants and conditions.

Direct Reaction of Phenol (B47542) Derivatives with Ethyl Chloroacetate

One fundamental approach to forming the phenoxyacetate (B1228835) structure is analogous to the Williamson ether synthesis. gordon.edupbworks.commasterorganicchemistry.com This method involves the reaction of a phenol derivative with an alkyl halide. In this specific context, a sodium phenoxide is reacted with ethyl chloroacetate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion acts as the nucleophile, displacing the chloride from the ethyl chloroacetate. masterorganicchemistry.comyoutube.comkhanacademy.org

The initial step requires the deprotonation of the phenol with a strong base, such as sodium hydroxide, to form the more nucleophilic phenoxide. gordon.edupbworks.com This is then reacted with ethyl chloroacetate to yield the desired phenoxyethyl ester. While this route is fundamental for creating the ether linkage, direct synthesis of phenoxyacetic acids from phenols and chloroacetic acid is a more commonly cited variation of this reaction. gordon.edupbworks.com

Synthesis via Phenoxyethanol and Chloroacetyl Halides

A more direct and widely used method for synthesizing 2-phenoxyethyl chloroacetate is the esterification of 2-phenoxyethanol (B1175444) with a chloroacetyl halide, typically chloroacetyl chloride. niu.edunveo.org This reaction is a form of acylation where the hydroxyl group of 2-phenoxyethanol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. nveo.org The high reactivity of the acyl chloride makes this a favorable pathway. nveo.org

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the original hydroxyl group, yielding the final ester product and hydrogen chloride (HCl) as a byproduct. nveo.org Due to the generation of HCl, a base is often added to neutralize the acid and drive the reaction to completion. orgsyn.org

A summary of reactant and product details for this synthetic route is presented below.

| Reactant | Formula | Role | Product | Formula |

| 2-Phenoxyethanol | C₈H₁₀O₂ | Nucleophile (Alcohol) | This compound | C₁₀H₁₁ClO₃ |

| Chloroacetyl chloride | C₂H₂Cl₂O | Electrophile (Acyl Halide) | Hydrogen chloride | HCl |

Optimization of Reaction Parameters, including Temperature and Solvent Systems

The efficiency and yield of esterification reactions are highly sensitive to various parameters, primarily temperature and the choice of solvent. Optimizing these conditions is a critical step in developing a viable synthetic process.

Temperature: Reaction temperature has a significant impact on reaction rates. For many esterification processes, increasing the temperature enhances the generation of the product. researchgate.net For instance, studies on related syntheses have shown that raising the temperature from room temperature to 80°C can dramatically increase the yield. researchgate.net However, excessively high temperatures may not always be beneficial and can lead to side reactions or degradation of the product. researchgate.net For transesterification reactions, an optimal temperature of around 55°C has been identified to achieve maximum yield, with higher temperatures potentially favoring the reverse reaction. amecj.com

Solvent Systems: The choice of solvent is crucial as it affects reactant solubility and can influence the reaction mechanism. researchgate.net Solvents like p-xylene (B151628) have been found to be effective for certain esterification reactions. researchgate.net In some cases, solvent-free systems are employed to develop more environmentally friendly and efficient processes. researchgate.netmdpi.com The optimization of these parameters is often determined empirically for each specific reaction.

The following table outlines the typical effects of parameter changes on ester synthesis.

| Parameter | Condition | General Effect on Yield | Rationale |

| Temperature | Increase to optimum (e.g., 55-80°C) | Increase | Overcomes activation energy, increases reaction rate. researchgate.netamecj.com |

| Increase beyond optimum | Decrease | Can promote side reactions or product degradation. researchgate.net | |

| Solvent | Use of an appropriate solvent (e.g., p-xylene) | Increase | Improves solubility of reactants, facilitating interaction. researchgate.net |

| Solvent-free conditions | Varies | Can increase reaction concentration but may be limited by reactant miscibility. researchgate.net |

Catalytic Approaches in this compound Synthesis

To improve reaction rates and yields under milder conditions, various catalysts are employed. Both basic and acidic catalysts have been investigated for the synthesis of this compound and related esters.

Role of Basic Catalysts (e.g., Potassium Carbonate)

Basic catalysts are commonly used in the esterification of alcohols with acyl chlorides. Weakly basic alkali metal carbonates, such as potassium carbonate (K₂CO₃), are particularly useful as they are inexpensive, environmentally friendly, and effective. alfa-chemistry.com

In this context, potassium carbonate serves two primary roles:

Proton Scavenger: It neutralizes the HCl generated during the reaction between 2-phenoxyethanol and chloroacetyl chloride, shifting the equilibrium towards the products. alfa-chemistry.com

Activating Agent: It can deprotonate the alcohol (2-phenoxyethanol) to form the corresponding alkoxide. This alkoxide is a more potent nucleophile than the neutral alcohol, thereby accelerating the rate of attack on the chloroacetyl chloride. A proposed mechanism involves the reaction of K₂CO₃ with the alcohol to form an alkoxide intermediate (CH₃CH₂OK in the case of ethanol), which then acts as the primary nucleophile. researchgate.net

Potassium carbonate is considered a mild and efficient base for various reactions, including acylations, and avoids the drawbacks of using stronger, more corrosive bases. alfa-chemistry.comscispace.com

Investigation of Lewis Acid Catalysis

Lewis acids are another class of catalysts used to promote esterification reactions. organic-chemistry.org They function by activating the carbonyl group of the carboxylic acid or, in this case, the chloroacetyl group, making it more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org Common Lewis acids used in organic synthesis include metal halides like ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). google.commdpi.com

The mechanism of Lewis acid-catalyzed esterification involves the coordination of the Lewis acid to the carbonyl oxygen of the chloroacetyl group. This coordination withdraws electron density from the carbonyl carbon, increasing its positive partial charge and enhancing its reactivity towards the weakly nucleophilic hydroxyl group of 2-phenoxyethanol. organic-chemistry.org Lewis acids are effective for both esterification and transesterification processes and are a subject of ongoing research to develop more efficient and recyclable catalytic systems. google.comresearchgate.net

| Catalyst Type | Example(s) | Mechanism of Action |

| Basic Catalyst | Potassium Carbonate (K₂CO₃) | Acts as a proton scavenger and activates the alcohol by forming a more nucleophilic alkoxide. alfa-chemistry.comresearchgate.net |

| Lewis Acid Catalyst | Zinc Chloride (ZnCl₂), Ferric Chloride (FeCl₃) | Activates the carbonyl group, increasing its electrophilicity for attack by the alcohol. organic-chemistry.orggoogle.com |

Green Chemistry Principles Applied to Synthesis Protocols

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. Key advancements in this area include the adoption of solvent-free reaction conditions and microwave-assisted synthesis.

Solvent-Free Reaction Conditions

Solvent-free synthesis offers significant environmental and economic advantages by eliminating the need for organic solvents, which are often volatile, toxic, and difficult to recycle. In the context of esterification, reactants themselves can sometimes serve as the reaction medium. This approach not only reduces waste but can also lead to higher reaction rates due to increased reactant concentration.

While specific studies on the solvent-free synthesis of this compound are not extensively documented, analogous solvent-free esterifications provide a model for its potential synthesis. For instance, the esterification of carboxylic acids with alcohols can be achieved by heating the neat reactants, often in the presence of a solid-supported catalyst to facilitate the reaction and simplify purification. A proposed solvent-free synthesis of this compound could involve the direct reaction of 2-phenoxyethanol with chloroacetic acid or a derivative like chloroacetyl chloride under controlled temperature conditions.

Table 1: Analogous Solvent-Free Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetic acid | 4-Ethoxyphenol | Amberlyst-15 | Reflux | - | High | [No specific reference found] |

| Various Carboxylic Acids | Various Alcohols | Supported Iron Oxide Nanoparticles | 100-120 | 12 | 55-95 | mdpi.com |

| Carboxylic Acids | Alcohols | I2/KH2PO2 (Ball Milling) | Room Temp | 0.33 | 45-91 | nih.gov |

This table presents data from analogous reactions to illustrate the general conditions and outcomes of solvent-free esterification. The synthesis of this compound under these conditions would require specific optimization.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved product purity in significantly shorter reaction times compared to conventional heating methods. anton-paar.com Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform temperature changes that can enhance reaction rates and minimize the formation of side products.

For the synthesis of this compound, microwave assistance could be applied to the esterification of 2-phenoxyethanol with chloroacetic acid or its derivatives. The use of a microwave reactor would allow for precise temperature and pressure control, enabling the rapid optimization of reaction conditions. This technique is particularly amenable to solvent-free reactions, further enhancing its green credentials.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Analogous Reactions

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Synthesis of quinolinyl thiosemicarbazones | 8-12 h, 70-85% | 5-10 min, 85-95% | nih.gov |

| Synthesis of 2-quinolinone-fused γ-lactones | 4 h | 10 s, 33-45% | nih.gov |

| Synthesis of pyrazolo[1,5-a]pyrimidines | - | 15 min, 90-95% | nih.gov |

This table highlights the significant rate enhancements and often improved yields achieved with microwave-assisted synthesis in analogous heterocyclic chemistry, suggesting similar benefits could be realized for the synthesis of this compound.

Control of Side Reactions and Enhancement of Product Purity

Achieving high purity of this compound is crucial for its subsequent applications. The primary synthetic route, esterification of 2-phenoxyethanol, can be accompanied by side reactions that diminish the yield and complicate purification.

A key consideration in the synthesis is the potential for side reactions analogous to those in the Williamson ether synthesis, especially if the reaction is not carefully controlled. For example, under basic conditions, the chloroacetate moiety could potentially react with another molecule of 2-phenoxyethanol to form a diether byproduct. Furthermore, elimination reactions could occur under harsh basic conditions, although this is less likely with the primary chloroacetate.

To enhance product purity, several strategies can be employed:

Stoichiometric Control: Careful control of the molar ratio of reactants can minimize the presence of unreacted starting materials in the final product.

Temperature and Reaction Time: Optimizing the reaction temperature and time can favor the desired esterification reaction over potential side reactions. Microwave synthesis, with its precise temperature control, can be particularly advantageous in this regard.

Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For esterification, mild acid catalysts are typically employed.

Purification Techniques: After the reaction, a series of purification steps are necessary to isolate the this compound. A typical workup might involve:

Washing: The reaction mixture can be washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted chloroacetic acid and the acid catalyst. This is followed by washing with water to remove any remaining salts.

Drying: The organic layer containing the ester is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) to remove residual water.

Distillation: The final purification is often achieved by vacuum distillation to separate the desired ester from any non-volatile impurities and unreacted 2-phenoxyethanol.

By implementing these control measures and purification techniques, high-purity this compound can be obtained, meeting the stringent requirements for its use in further chemical syntheses.

Chemical Reactivity and Mechanistic Investigations of 2 Phenoxyethyl Chloroacetate

Nucleophilic Substitution Reactions at the Ester Carbonyl

The ester functional group in 2-Phenoxyethyl chloroacetate (B1199739) is susceptible to nucleophilic acyl substitution. This class of reaction proceeds via a characteristic two-step addition-elimination mechanism. pressbooks.publibretexts.org In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the 2-phenoxyethoxide group as the leaving group. masterorganicchemistry.com

Step 1 (Addition): The nucleophile (Nu⁻) adds to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Step 2 (Elimination): The intermediate collapses, and the leaving group (2-Phenoxyethoxy group, Ph-O-CH₂CH₂-O⁻) is eliminated, resulting in a new carbonyl compound.

Common nucleophiles that can participate in this reaction include hydroxide ions (saponification), alkoxides (transesterification), and amines (aminolysis). For instance, hydrolysis under basic conditions (saponification) yields chloroacetic acid (as its carboxylate salt) and 2-phenoxyethanol (B1175444). masterorganicchemistry.com The reactivity of the ester towards nucleophilic attack is generally lower than that of acid chlorides or anhydrides but sufficient for these transformations to occur under appropriate conditions. libretexts.org

Alkylation Reactions Involving the Chloromethyl Moiety

The chloromethyl group (Cl-CH₂-) of 2-Phenoxyethyl chloroacetate serves as an effective electrophilic site for alkylation reactions. The carbon atom bonded to the chlorine is susceptible to nucleophilic attack, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org In this concerted process, the nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack), leading to the simultaneous formation of a new bond and cleavage of the carbon-chlorine bond. libretexts.org

This reactivity is analogous to that observed in simpler α-halo esters like ethyl chloroacetate. A wide range of nucleophiles can be alkylated using this moiety, including:

Amines: Primary and secondary amines react to form glycine esters.

Thiolates: Thiolates react to produce thioether-containing esters.

Enolates: Carbanions, such as those derived from malonic esters or acetoacetic esters, can be alkylated, forming new carbon-carbon bonds. This is a key step in syntheses like the malonic ester synthesis. libretexts.org

The efficiency of these SN2 reactions is influenced by standard factors, such as the strength of the nucleophile, the solvent, and the reaction temperature. The use of primary alkyl halides like the chloromethyl group is favored as it minimizes competing elimination reactions. libretexts.org

Mechanisms of Transesterification Processes

Transesterification is a specific type of nucleophilic acyl substitution where one ester is transformed into another by reaction with an alcohol. mdpi.com For this compound, this involves exchanging the 2-phenoxyethyl group with the alkyl or aryl group of a different alcohol. The reaction is typically equilibrium-limited and can be catalyzed by either an acid or a base. mdpi.comijoer.com

Base-Catalyzed Mechanism: A strong base (e.g., an alkoxide) deprotonates the incoming alcohol, generating a more potent nucleophile. This alkoxide then attacks the ester carbonyl, proceeding through the addition-elimination mechanism to yield the new ester and 2-phenoxyethoxide. ijoer.com

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. The neutral alcohol molecule then acts as the nucleophile, attacking the activated carbonyl. Subsequent proton transfers lead to the elimination of 2-phenoxyethanol and the formation of the new ester.

The progress of the reaction is often driven towards the desired product by using a large excess of the reactant alcohol or by removing one of the products (e.g., the lower-boiling alcohol) by distillation. Kinetic studies on similar esters show that the reaction rate is influenced by factors such as catalyst concentration, temperature, and the structure of the alcohol and ester involved. researchgate.netresearchgate.net

Participation in Condensation Reactions (e.g., with Ketones)

While not a substrate for aldol-type self-condensation, the chloroacetyl moiety of this compound enables its participation in other important carbon-carbon bond-forming condensation reactions, particularly with ketones and aldehydes.

Darzens Condensation (Glycidic Ester Condensation): In the presence of a base (e.g., sodium ethoxide, potassium tert-butoxide), the α-carbon of this compound can be deprotonated to form a carbanion. wikipedia.orgorganic-chemistry.org This nucleophile then adds to the carbonyl carbon of a ketone or aldehyde. mychemblog.com The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the chloride ion to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orgstudy.com This reaction is a powerful method for synthesizing epoxides.

Reformatsky Reaction: This reaction involves the formation of an organozinc reagent, or a "Reformatsky enolate," by treating the α-halo ester with zinc dust. wikipedia.orgthermofisher.com This organozinc compound is less reactive than Grignard reagents and adds specifically to the carbonyl group of a ketone or aldehyde. organic-chemistry.org Subsequent acidic workup yields a β-hydroxy ester. wikipedia.org The reaction provides a reliable method for synthesizing β-hydroxy esters from α-halo esters and carbonyl compounds. nih.gov

Reaction Kinetics and Thermodynamics in Solution-Phase Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, data from its close analog, ethyl chloroacetate, can provide valuable insights into the expected behavior of the chloroacetate functional group.

Kinetic studies on the reaction of ethyl chloroacetate with various nucleophiles, such as piperidine, show that the reaction follows pseudo-first-order kinetics when the nucleophile is in excess. researchgate.net The rate of reaction is dependent on the nucleophilicity of the attacking species. Gas-phase elimination kinetics of ethyl chloroacetate have also been studied, providing data on its thermal stability and decomposition pathways. acs.org

Table 1: Selected Kinetic Data for Reactions of Ethyl Chloroacetate

| Reaction | Nucleophile/Conditions | Rate Constant (k) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Piperidine in Ethanol | Varies with amine | 40 | researchgate.net |

| Gas-Phase Elimination | Pyrolysis | Not specified | Not specified | acs.org |

This table presents data for ethyl chloroacetate as a proxy for this compound.

Table 2: Selected Thermodynamic Data for Ethyl Chloroacetate| Property | Value | Units | Reference |

|---|---|---|---|

| Standard Enthalpy of Formation (liquid) | -454.4 | kJ/mol | nist.gov |

| Standard Enthalpy of Combustion (liquid) | -1930.5 | kJ/mol | nist.gov |

This table presents data for ethyl chloroacetate as a proxy for this compound.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry provides a powerful tool for investigating the mechanisms of reactions involving molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, locate transition state structures, and calculate activation energies. ijnc.ir

For this compound, theoretical studies could elucidate several key aspects of its reactivity:

SN2 Alkylation: Calculations can model the transition state of the backside attack of a nucleophile on the chloromethyl carbon. This would provide the activation energy barrier for the reaction and confirm the concerted nature of the mechanism.

Nucleophilic Acyl Substitution: The energies of the tetrahedral intermediate and the transition states for its formation and collapse can be calculated. This helps in understanding the rate-determining step of the reaction. ijnc.ir

Darzens and Reformatsky Reactions: The formation of the initial carbanion or organozinc enolate, its subsequent addition to a carbonyl, and the final ring-closing (for Darzens) or protonation steps can be modeled. This would provide insights into the stereochemical outcomes of these reactions.

Theoretical studies on similar molecules, such as the reaction between chloroacetic acid and thiourea, have successfully mapped out potential energy surfaces and identified the most favorable reaction pathways based on calculated activation barriers. researchgate.net Such an approach for this compound would provide a detailed, molecular-level understanding of its chemical behavior.

Derivatization Strategies and Structural Modifications of 2 Phenoxyethyl Chloroacetate

Rational Design Principles for Novel Analogues

The design of new analogues of 2-phenoxyethyl chloroacetate (B1199739) is guided by principles aimed at achieving specific chemical or biological activities. The core structure can be divided into three key regions for modification: the phenoxy ring, the ethyl linker, and the chloroacetate group.

Phenoxy Ring Modification: The phenyl group serves as a key area for introducing substituents to modulate electronic properties, lipophilicity, and steric profile. The addition of electron-withdrawing groups (e.g., nitro, cyano, halo) or electron-donating groups (e.g., methoxy, alkyl) can influence the reactivity of the entire molecule and its potential interactions with biological targets.

Linker Modification: While the provided scaffold specifies a phenoxyethyl moiety, rational design could involve altering the length and flexibility of the ethyl linker. Introducing alkyl chains of varying lengths or incorporating heteroatoms could modify the conformational freedom of the molecule.

Chloroacetate Group Transformation: The chloroacetate group is a highly reactive handle, serving as a potent electrophile for reactions with various nucleophiles. Rational design focuses on leveraging this reactivity to connect the 2-phenoxyethyl scaffold to other molecular fragments, including amines, thiols, and precursors for heterocyclic ring systems. The ester functionality itself could also be replaced with a more stable amide linkage.

By systematically applying these principles, novel analogues can be designed to probe structure-activity relationships (SAR) and optimize desired properties.

Synthesis of Substituted 2-Phenoxyethyl Chloroacetate Derivatives

The aromatic ring of this compound is amenable to various electrophilic substitution reactions to introduce a wide range of substituents. The phenoxy group is an ortho-, para-directing activator, which guides the position of incoming electrophiles.

Common synthetic transformations include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group, typically at the para-position, yielding 2-(4-nitrophenoxy)ethyl chloroacetate.

Halogenation: Treatment with elemental halogens (e.g., Br₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the ring.

Friedel-Crafts Acylation/Alkylation: In the presence of a Lewis acid like aluminum chloride, the ring can be acylated or alkylated, although care must be taken to avoid cleavage of the ether linkage under harsh conditions.

These initial derivatives serve as precursors for a multitude of other compounds, as the newly introduced functional groups can undergo further chemical transformations.

Cyclization Reactions to Form Heterocyclic Systems Incorporating Phenoxyethyl Moieties (e.g., Triazoles, Pteridines, Quinazolinones)

The chloroacetyl group of this compound is an excellent electrophilic partner for building heterocyclic rings. By reacting it with appropriate nucleophilic precursors, the phenoxyethyl moiety can be incorporated into various cyclic systems.

Triazoles: 1,2,3-Triazoles are readily synthesized using the principles of "click chemistry". The synthesis involves a two-step sequence starting from this compound:

Azide Formation: The chloroacetate is converted into 2-phenoxyethyl azide via nucleophilic substitution with sodium azide (NaN₃).

Cycloaddition: The resulting azide undergoes a Huisgen 1,3-dipolar cycloaddition with a terminal alkyne. This reaction is often catalyzed by copper(I), which ensures high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.net This method is highly efficient and tolerates a wide variety of functional groups on the alkyne partner.

Quinazolinones: The synthesis of quinazolinone derivatives can be achieved by using this compound as an alkylating agent for anthranilamide precursors. nih.govorganicchemistrydata.org A plausible synthetic route involves the N-alkylation of 2-aminobenzamide with this compound. The resulting intermediate, N-(2-carbamoylphenyl)-2-(2-phenoxyethoxy)acetamide, can then undergo intramolecular cyclization, often promoted by heat or acid/base catalysis, to yield a 3-(2-phenoxyethyl)quinazolin-4(3H)-one derivative. Various synthetic methods, including microwave-assisted protocols, have been developed to facilitate quinazolinone formation. frontiersin.orgacgpubs.org

Pteridines: Incorporating the phenoxyethyl moiety into a pteridine ring system is more complex but can be achieved through established condensation reactions. nih.gov One of the most common methods for pteridine synthesis is the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. organic-chemistry.org To synthesize a pteridine bearing the phenoxyethyl group, a custom α-dicarbonyl reagent, such as 1-(2-phenoxyethoxy)butane-2,3-dione, could be synthesized and then condensed with a suitable diaminopyrimidine to form the desired pteridine derivative.

The table below summarizes representative cyclization strategies.

| Heterocycle | Key Precursor from this compound | Co-reactant | Reaction Type |

| 1,2,3-Triazole | 2-Phenoxyethyl azide | Terminal Alkyne | Huisgen 1,3-Dipolar Cycloaddition |

| Quinazolinone | This compound | 2-Aminobenzamide | N-Alkylation followed by Cyclization |

| Pteridine | Phenoxyethyl-substituted 1,2-dicarbonyl | 5,6-Diaminopyrimidine | Gabriel-Isay Condensation |

Introduction of Diverse Functional Groups for Further Chemical Transformations

To expand the chemical diversity of derivatives, various functional groups can be introduced, which then serve as handles for subsequent reactions. researchgate.netnih.gov For instance, a nitro group introduced via electrophilic aromatic substitution (as described in 4.2) can be readily reduced to a primary amine using reagents like tin(II) chloride or catalytic hydrogenation.

This resulting amino group is highly versatile and opens up numerous synthetic pathways:

Amide/Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides yields the corresponding amides or sulfonamides.

Diazotization: Treatment with nitrous acid produces a diazonium salt, which is a key intermediate for Sandmeyer-type reactions to introduce a wide range of substituents, including halides, cyano, and hydroxyl groups.

Furthermore, the original chloroacetate ester can be modified. Hydrolysis of the ester yields the corresponding carboxylic acid, while amidation with various amines produces a range of amides, transforming the initial ester into a more complex and potentially more stable functional group.

Influence of Substituents on the Reactivity and Selectivity of Derivatization Reactions

Substituents on the phenoxy ring have a profound electronic influence on the reactivity of this compound in derivatization reactions. These effects are primarily categorized as inductive and resonance effects, which alter the electron density at different points in the molecule.

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ decrease the electron density of the aromatic ring. This deactivates the ring towards further electrophilic substitution. However, by withdrawing electron density through the ether oxygen, they increase the electrophilicity of the chloroacetyl group. This makes the chlorine atom a better leaving group, thus accelerating the rate of nucleophilic substitution reactions, such as the formation of the azide precursor for triazole synthesis.

Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and enhancing the rate of reactions like nitration or halogenation. Conversely, they can slightly decrease the rate of nucleophilic substitution at the chloroacetyl position by reducing its electrophilicity.

These electronic effects can be leveraged to control the outcome of synthetic sequences, directing reactions to specific sites and modulating reaction rates.

Advanced Applications of 2 Phenoxyethyl Chloroacetate in Chemical Sciences

Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction

In the realm of organic synthesis, 2-Phenoxyethyl chloroacetate (B1199739) serves as a key electrophilic building block. The chloroacetate portion of the molecule contains a carbon-chlorine bond where the carbon is susceptible to nucleophilic attack, a feature that chemists exploit for the construction of more elaborate molecules.

The primary mechanism through which this compound participates in synthesis is the SN2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile—an atom or molecule with a rich supply of electrons—attacks the carbon atom bonded to the chlorine. Simultaneously, the chlorine atom, a good leaving group, departs with its pair of electrons. This reaction effectively allows for the covalent attachment of the 2-phenoxyethyl group to a wide array of nucleophilic substrates.

Common nucleophiles that react with 2-Phenoxyethyl chloroacetate include:

Alkoxides (RO⁻): Reaction with alkoxides, the conjugate bases of alcohols, leads to the formation of a new ether linkage. This is a variation of the well-established Williamson ether synthesis. specialchem.comscribd.com

Thiolates (RS⁻): Sulfur-based nucleophiles readily displace the chloride to form thioethers.

Amines (RNH₂): Amines can react to form N-substituted glycine derivatives, which are valuable intermediates in peptide synthesis and medicinal chemistry.

Carbanions: Carbon-based nucleophiles, such as those derived from enolates, can form new carbon-carbon bonds, significantly increasing the complexity of the molecular skeleton.

This reactivity makes this compound a practical reagent for introducing the phenoxyethyl motif into pharmaceuticals, agrochemicals, and other specialty chemicals where this group can impart desirable properties such as specific biological activity or improved physical characteristics.

Table 1: Nucleophilic Substitution Reactions with this compound

| Nucleophile (Nu⁻) | Product Class | General Reaction |

|---|---|---|

| Alkoxide (RO⁻) | Ether | RO⁻ + ClCH₂COO(CH₂)₂OPh → ROCH₂COO(CH₂)₂OPh + Cl⁻ |

| Thiolate (RS⁻) | Thioether | RS⁻ + ClCH₂COO(CH₂)₂OPh → RSCH₂COO(CH₂)₂OPh + Cl⁻ |

Contributions to Polymer Science and Engineering

The utility of this compound extends significantly into polymer chemistry, where it plays multifaceted roles in the synthesis and design of advanced polymeric materials.

Role as a Polymerization Initiator (e.g., Cationic Polymerization)

This compound can function as an initiator for cationic polymerization, a chain-growth polymerization method used for monomers with electron-donating groups, such as vinyl ethers and styrenes. Current time information in Boston, MA, US. In this role, it acts as a source of a carbocation that begins the polymer chain.

The initiation process typically requires the presence of a co-initiator, which is a Lewis acid (e.g., tin tetrachloride (SnCl₄) or aluminum trichloride (AlCl₃)). The Lewis acid interacts with the chlorine atom of the chloroacetate, weakening the carbon-chlorine bond and facilitating its cleavage. This generates a carbocation on the adjacent carbon, which then attacks the first monomer molecule, initiating the polymerization cascade. The phenoxyethyl group is thus incorporated as the starting unit of every polymer chain.

Synthesis of Functional Monomers for Polymer Design

Beyond its role as an initiator, this compound is a valuable precursor for synthesizing functional monomers. By reacting it with a molecule that contains both a nucleophilic group and a polymerizable moiety (like a double bond), new monomers can be created.

A prime example is the synthesis of phenoxyethyl acrylate (PHEA) or phenoxyethyl methacrylate (POEMA). polysciences.com In a typical synthesis, a salt of methacrylic acid or acrylic acid would act as the nucleophile, displacing the chloride from this compound to form the corresponding ester. The resulting monomer combines the polymerizable (meth)acrylate group with the functional phenoxyethyl side chain. These monomers can then be polymerized to create polymers with properties influenced by the phenoxyethyl group, such as enhanced thermal stability and specific refractive indices. polysciences.comeastomat.com

Control of Polymer Architecture and Molecular Weight Distribution

The use of this compound as an initiator in living or controlled polymerization techniques, particularly living cationic polymerization, allows for precise control over the final polymer structure. In a controlled polymerization, the rates of chain termination and chain transfer are negligible compared to the rate of chain propagation. nbinno.com

When used in such a system, the initiation from the this compound/Lewis acid complex is rapid and quantitative, meaning all polymer chains begin to grow at nearly the same time. This synchronous growth leads to polymers with:

Predetermined Molecular Weights: The final molecular weight can be controlled by the initial ratio of monomer to initiator.

Narrow Molecular Weight Distribution (Low Polydispersity Index, PDI): The resulting polymer chains are of a very similar length, leading to more uniform material properties.

Defined Architecture: This control enables the synthesis of complex architectures like block copolymers by sequentially adding different monomers.

This level of control is crucial for creating high-performance materials for specialized applications.

Precursor in Materials Science Research

The properties imparted by the phenoxyethyl group make this compound an important precursor in the development of advanced materials.

Components in Functional Coating Systems

Polymers derived from monomers containing the phenoxyethyl group, such as poly(2-phenoxyethyl acrylate), are highly valued in the formulation of functional coatings. specialchem.comriverlandtrading.com The phenoxyethyl side chain, with its aromatic ring and ether linkage, imparts a unique combination of properties to the final coating. eastomat.com

Key properties and applications include:

High Refractive Index: The aromatic ring of the phenoxy group increases the refractive index of the polymer. Materials with a high refractive index are essential for applications like anti-reflective coatings and in the manufacturing of optical components such as lenses and waveguides. wikipedia.org

Enhanced Adhesion: The polarity of the ester and ether groups can improve the adhesion of the coating to various substrates. polysciences.com

Thermal Stability: The aromatic structure contributes to better thermal stability compared to purely aliphatic polymers. polysciences.com

Flexibility: The ether linkage in the side chain can increase the flexibility of the polymer backbone, leading to more durable and crack-resistant films. eastomat.com

These polymers are often used in UV-curable coatings, where exposure to ultraviolet light initiates polymerization, rapidly transforming the liquid formulation into a solid, durable, and chemically resistant film. riverlandtrading.com Such coatings are widely used in the electronics, automotive, and packaging industries. nbinno.comriverlandtrading.compcimag.com

Table 2: Properties Imparted by the Phenoxyethyl Group in Polymers for Coatings

| Property | Structural Origin | Application Benefit |

|---|---|---|

| High Refractive Index | Phenyl group | Optical coatings, lenses, photonic devices |

| Improved Adhesion | Ester and ether linkages | Durable and protective coatings on metal, plastic |

| Thermal Stability | Aromatic ring | Coatings for high-temperature applications |

Integration into Novel Nanomaterial Synthesis Methodologies

There is a lack of specific data in peer-reviewed journals and scientific databases detailing the direct integration of this compound into methodologies for synthesizing novel nanomaterials. The potential application of this compound could be as a precursor for creating functional polymers, which are subsequently used in nanoparticle formation or surface modification. However, specific examples and detailed research on this are not presently available.

Reagent for Exploring Novel Organic Reaction Pathways

Current chemical literature does not highlight this compound as a key reagent in the exploration of novel organic reaction pathways. Its reactivity is generally understood within the context of known transformations for α-halo esters. One documented application is its use as a reactant in the synthesis of specific betaine esters through the quaternization of tertiary amines. This, however, represents a well-established reaction type rather than the exploration of a novel synthetic route.

Below is a summary of a known reaction involving this compound:

| Reactant | Co-reactant | Product | Reaction Type |

| This compound | Trimethyl amine | A betaine ester | Quaternization |

This table is based on information from patent literature, which describes the synthesis of specific compounds for industrial applications rather than the exploration of novel chemical reactions.

Comprehensive Analytical Characterization of 2 Phenoxyethyl Chloroacetate and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of organic compounds by probing the interaction of electromagnetic radiation with matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Phenoxyethyl chloroacetate (B1199739), distinct signals corresponding to the different types of protons are expected. The aromatic protons of the phenoxy group would typically appear in the downfield region, around 6.8-7.3 ppm. The two methylene (B1212753) groups (-OCH₂CH₂O-) would present as two triplets, with the protons on the carbon adjacent to the phenoxy group resonating at approximately 4.3 ppm and the protons on the carbon adjacent to the ester oxygen appearing at around 4.5 ppm. The singlet for the methylene protons of the chloroacetyl group (-COCH₂Cl) is anticipated to be the most downfield of the aliphatic protons, likely around 4.1 ppm, due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 167-170 ppm. The carbons of the phenyl ring would generate signals between 114 ppm and 158 ppm. The methylene carbons of the ethyl bridge are predicted to appear at approximately 63 ppm and 66 ppm. The carbon of the chloroacetyl group's methylene is expected to be around 41 ppm.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ar-H | 6.8-7.3 | 114-158 |

| -OCH₂- (of phenoxy) | ~4.3 (t) | ~63 |

| -CH₂O- (of ester) | ~4.5 (t) | ~66 |

| -COCH₂Cl | ~4.1 (s) | ~41 |

| C=O | - | 167-170 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band around 1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would likely appear in the region of 1250-1000 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1750 |

| C-O (Ester and Ether) | Stretching | 1250-1000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-H (Aromatic) | Stretching | >3000 |

| C-Cl | Stretching | 800-600 |

Mass Spectrometry (MS, HRMS-ESI)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI), a soft ionization technique, the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be expected. For this compound (C₁₀H₁₁ClO₃), the exact mass can be calculated, providing a highly accurate confirmation of the molecular formula. Fragmentation patterns in the mass spectrum would likely involve the cleavage of the ester bond and the loss of the chloroacetyl group, providing further structural information.

X-ray Diffraction Studies for Crystalline Structure and Intermolecular Interactions

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While there is no publicly available crystal structure for this compound, this technique would be invaluable if a suitable single crystal could be grown. The analysis of the diffraction pattern would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. For derivatives of this compound that are crystalline, X-ray diffraction would be a key characterization technique.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation between the product and any starting materials or byproducts, which would be visualized under UV light or by staining.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) offers a more quantitative approach to purity determination. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. The purity can be determined by integrating the peak area of the main component relative to the total peak area.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. A GC coupled with a Flame Ionization Detector (FID) can be used for quantitative purity analysis. The choice of the column (e.g., a DB-5 or similar non-polar column) and the temperature program would be optimized to achieve baseline separation of all components.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, chlorine) in a compound. This is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₀H₁₁ClO₃), the theoretical elemental composition can be calculated.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 10 | 120.10 | 55.95 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.18 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 16.52 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 22.37 |

| Total | 214.66 | 100.00 |

Experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with these theoretical values to confirm the purity and elemental composition of the compound.

Computational and Theoretical Investigations of 2 Phenoxyethyl Chloroacetate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 2-Phenoxyethyl chloroacetate (B1199739). DFT methods can be employed to calculate a variety of electronic properties that govern the molecule's reactivity and spectroscopic characteristics.

Molecular Orbitals and Energy Levels: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. For 2-Phenoxyethyl chloroacetate, the HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO is expected to be centered on the chloroacetate moiety, specifically the C-Cl bond and the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and electronic excitation properties.

A hypothetical table of calculated electronic properties for this compound using a common DFT functional like B3LYP with a 6-31G* basis set is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | Indicates the ability to donate electrons. | |

| LUMO Energy | Indicates the ability to accept electrons. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. | |

| Dipole Moment | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and would require actual DFT calculations to be determined accurately.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound and its interactions with surrounding solvent molecules over time. By simulating the atomic motions, MD can reveal the preferred shapes of the molecule and how it is solvated.

Solvent Interactions and Solvation Shell: In a solvent, this compound will be surrounded by a shell of solvent molecules. The nature and structure of this solvation shell are critical for understanding its solubility and reactivity in different media. In polar solvents like water, hydrogen bonding between water molecules and the oxygen atoms of the ester and ether groups would be expected. In nonpolar solvents, weaker van der Waals interactions would dominate. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways and characterize the high-energy transition states.

Nucleophilic Substitution: The chloroacetate group is susceptible to nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Computational methods can be used to model the reaction pathway of, for example, the hydrolysis of this compound. This would involve calculating the energy profile of the reaction, identifying the transition state structure, and determining the activation energy. Transition state theory can then be used to estimate the reaction rate constant. The mechanism, whether it proceeds through a concerted S_N2 pathway or a stepwise mechanism, can be elucidated through these calculations.

Ester Hydrolysis: The ester group can also undergo hydrolysis, particularly under acidic or basic conditions. Computational modeling can provide insights into the mechanism of this reaction, including the formation of a tetrahedral intermediate and the subsequent elimination of the alcohol or carboxylate.

Structure-Reactivity and Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties.

Predicting Reactivity: For a series of related phenoxyethyl esters, QSAR models could be developed to predict their reactivity towards a particular reaction, such as nucleophilic substitution. Descriptors used in such models could include calculated electronic properties (like HOMO/LUMO energies and atomic charges), steric parameters, and topological indices.

Predicting Physical Properties: QSPR models can be used to predict physical properties of this compound, such as its boiling point, solubility, and partition coefficient. These models are built by establishing a mathematical relationship between the property of interest and a set of molecular descriptors derived from the chemical structure. For esters, properties like polarity and molecular weight are often key predictors of their physical behavior.

Application of Molecular Mechanics and Force Field Development

Molecular mechanics (MM) methods offer a computationally less expensive alternative to quantum chemical calculations for studying large systems or for performing long-timescale simulations. The accuracy of MM simulations is highly dependent on the quality of the underlying force field.

Force Field Parametrization: A force field consists of a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. For a molecule like this compound, a standard force field such as AMBER or CHARMM might not have all the necessary parameters for the specific arrangement of atoms. Therefore, the development of a specific force field or the refinement of existing parameters may be necessary. This process often involves fitting the MM potential energy function to data obtained from high-level quantum chemical calculations, such as the potential energy surface for bond rotations.

Applications in Larger Systems: Once a reliable force field is established, MM simulations can be used to study the behavior of this compound in more complex environments, such as at an interface, within a polymer matrix, or interacting with a biological macromolecule. These simulations can provide insights into phenomena that are inaccessible to more computationally demanding methods. The development of accurate force fields is an ongoing area of research, with new generations of force fields continuously being improved for a wider range of molecules and applications.

Future Research Directions and Interdisciplinary Prospects

Development of Sustainable and Highly Efficient Catalytic Systems for Synthesis

The synthesis of esters, including 2-Phenoxyethyl chloroacetate (B1199739), is a cornerstone of the chemical industry. nih.gov Traditionally, this has relied on homogeneous acid catalysts, which are often associated with corrosion, difficult separation, and environmental concerns. nih.govoxinst.com The future of 2-Phenoxyethyl chloroacetate synthesis lies in the development of sustainable and highly efficient catalytic systems that align with the principles of green chemistry. acs.orgmdpi.com

Future research should focus on heterogeneous catalysts, which offer advantages such as easy separation, reusability, and reduced waste generation. nih.gov Promising candidates for the synthesis of this compound include:

Zeolites and Mesoporous Materials: These materials possess well-defined pore structures and tunable acidity, making them highly selective catalysts. nih.govoxinst.com Research into tailoring the pore size and acid site distribution could lead to catalysts optimized for the specific steric and electronic requirements of 2-phenoxyethanol (B1175444) and chloroacetic acid.

Ion Exchange Resins: Resins like Amberlyst-15 have already proven effective for the esterification of free fatty acids. nih.gov Investigating their activity and stability in the synthesis of this compound could offer a readily scalable and industrially viable option.

Metal-Organic Frameworks (MOFs): MOFs provide a highly ordered and porous structure with uniformly distributed acid sites. nih.gov The development of MOFs with strong Brønsted acidity could lead to exceptionally high conversion rates for the synthesis of this compound.

Bimetallic Oxide Clusters: Recent advancements have shown that bimetallic oxide clusters can be highly active for esterification reactions, utilizing molecular oxygen as a green oxidant. researchgate.net Exploring catalysts like RhRu bimetallic oxide clusters could pave the way for a more sustainable and efficient synthesis of this compound. researchgate.net

Biocatalysts: Immobilized lipases present an opportunity for ester synthesis under mild reaction conditions, which is a key principle of green chemistry. nih.gov The use of enzymatic systems could enhance the selectivity and reduce the energy consumption of the process.

| Catalyst Type | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| Zeolites | High selectivity, tunable acidity | Optimization of pore structure for reactant size. |

| Ion Exchange Resins | Industrially mature, effective for esterification | Screening of existing resins for activity and stability. |

| Metal-Organic Frameworks (MOFs) | High surface area, uniform active sites | Design of MOFs with strong Brønsted acidity for high conversion. |

| Bimetallic Oxide Clusters | High activity, use of green oxidants | Development of a sustainable synthesis route using oxygen. |

| Biocatalysts (Lipases) | Mild reaction conditions, high selectivity | Green synthesis pathway with reduced energy consumption. |

Integration with Automated Synthesis and Flow Chemistry Technologies

The transition from traditional batch processing to automated and continuous flow synthesis represents a significant leap forward in chemical manufacturing. dtu.dknih.gov These technologies offer enhanced control over reaction parameters, improved safety, and greater efficiency, making them ideal for the future production of this compound. nih.gov

Flow Chemistry:

Continuous flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction conditions such as temperature and residence time. oxinst.com This can lead to higher yields and purities compared to batch reactions. For the synthesis of this compound, a packed-bed reactor containing a solid acid catalyst could enable a continuous process with easy product separation and catalyst recycling. nih.gov The benefits of adopting flow chemistry for ester synthesis are significant, often leading to dramatic reductions in reaction time and energy consumption. researchgate.net

| Parameter | Batch Processing | Flow Chemistry | Relevance to this compound |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours researchgate.net | Significant increase in throughput. |

| Temperature Control | Difficult to manage hotspots | Precise and uniform | Improved selectivity and reduced byproduct formation. |

| Scalability | Challenging and requires reactor redesign | Easier by running the process for longer | Seamless transition from laboratory to industrial scale. |

| Safety | Large volumes of hazardous materials | Small reaction volumes, better containment | Safer handling of reactants and products. |

Automated Synthesis:

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. By systematically varying parameters such as catalyst type, solvent, temperature, and reactant ratios, these systems can rapidly identify the optimal conditions for the synthesis of this compound. This high-throughput screening approach can significantly reduce the time and resources required for process development.

Exploration of this compound in Advanced Chemical Transformations

The reactivity of the chloroacetate group in this compound makes it a versatile building block for the synthesis of more complex molecules. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. researchgate.net

Future research should explore the use of this compound in advanced chemical transformations, including:

Synthesis of Pharmaceutical Intermediates: The phenoxyethyl moiety is a common scaffold in pharmacologically active compounds. nih.gov For instance, 2-phenoxyethyl chloride is a key intermediate in the synthesis of the antidepressant nafazodone. nih.gov this compound could be used to synthesize a variety of phenoxyethyl derivatives with potential therapeutic applications through substitution of the chloride with amines, thiols, or other nucleophiles.

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step, are highly efficient for building molecular complexity. Investigating the participation of this compound in multicomponent reactions could lead to the rapid discovery of novel compounds with interesting biological or material properties.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. While challenging, exploring the possibility of C-H activation on the aromatic ring of this compound could open up new avenues for creating complex derivatives.

Polymer Chemistry: The ester and chloro groups of this compound could be utilized in the synthesis of novel polymers. For example, it could serve as a monomer in condensation polymerization or as an initiator in certain types of polymerization reactions.

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deep understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. In situ spectroscopic techniques, which monitor the reaction in real-time, are powerful tools for elucidating reaction kinetics, identifying intermediates, and understanding the role of the catalyst. nih.gov

Future mechanistic studies on the synthesis of this compound should employ techniques such as:

In Situ FTIR and Raman Spectroscopy: These techniques can track the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies. nih.govacs.orgyoutube.comopen-raman.org This data can be used to determine reaction rates, activation energies, and the order of the reaction. nih.gov For example, the carbonyl stretch of the ester product will have a distinct frequency from the carbonyl stretch of the carboxylic acid reactant, allowing for real-time monitoring of the reaction progress. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR setups can be used to monitor the reaction mixture as it flows through the reactor. oxinst.com This can provide detailed structural information about the species present in the reaction mixture at any given time.

Mass Spectrometry: On-line mass spectrometry can be used to identify and quantify the components of a reaction mixture, including transient intermediates. nih.gov

By combining these in situ techniques with theoretical calculations, a comprehensive picture of the reaction mechanism for the synthesis of this compound can be developed. This knowledge will be invaluable for the rational design of more efficient catalysts and reaction conditions.

Q & A

Basic: What are the optimized synthetic routes for 2-phenoxyethyl chloroacetate, and how do reaction parameters influence yield?

Answer:

The synthesis of this compound typically involves nucleophilic substitution between phenoxyethanol derivatives and chloroacetyl chloride. Key parameters include:

- Catalyst choice : Use of potassium carbonate (K₂CO₃) in dry acetone facilitates deprotonation and accelerates the reaction .

- Solvent selection : Polar aprotic solvents like acetone enhance nucleophilicity, but alternative solvents (e.g., THF) may reduce side reactions.

- Temperature control : Reflux conditions (~60–80°C) balance reaction rate and thermal stability of intermediates .

- Stoichiometry : A 1:1.05 molar ratio of phenoxyethanol to chloroacetyl chloride minimizes unreacted starting material while avoiding excess reagent waste .

Yield optimization : Evidence from analogous chloroacetate syntheses shows that adding chloroacetic acid as a co-reactant can improve yields by stabilizing intermediates, achieving >70% in optimized protocols .

Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Answer:

- Chromatography : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) monitors reaction progress. GC-MS or HPLC confirms purity (>98%) and detects byproducts .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to the phenoxy group (δ 6.8–7.3 ppm, aromatic protons) and chloroacetate moiety (δ 4.2–4.5 ppm for CH₂Cl) .

- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- Elemental analysis : Validate carbon, hydrogen, and chlorine content within 0.5% of theoretical values .

Advanced: How can catalytic systems (e.g., ionic liquids) improve the efficiency of this compound synthesis?

Answer:

Ionic liquids (ILs) like imidazolium salts enhance reaction kinetics by:

- Activating substrates : ILs stabilize transition states via hydrogen bonding, reducing activation energy .

- Reusability : For example, acidic ILs (e.g., [BMIM][HSO₄]) can be recycled ≥5 times without significant loss in catalytic activity .

- Solvent-free conditions : ILs act as dual solvent-catalysts, minimizing waste and improving atom economy. Pilot studies on similar esters show 15–20% yield increases compared to traditional methods .

Advanced: What enzymatic pathways degrade this compound, and how do substrate-specific dehalogenases influence biodegradation kinetics?

Answer:

Chlorodehalogenases (e.g., Rsc1362, PA0810) catalyze hydrolytic cleavage of the C-Cl bond. Key findings from analogous chloroacetates include:

- Substrate specificity : Rsc1362 exhibits higher affinity for chloroacetates (KM = 0.8 mM) than PA0810 (KM = 2.3 mM), attributed to active-site residue flexibility .

- Kinetic parameters : For Rsc1362, kcat = 12 s⁻¹ and catalytic efficiency (kcat/KM) = 15 mM⁻¹s⁻¹, outperforming fluoroacetate-specific enzymes (e.g., Bpro0530, kcat/KM = 5 mM⁻¹s⁻¹) .

Methodological note : Use stopped-flow assays with UV-Vis monitoring (λ = 280 nm) to track chloride release rates .

Advanced: How do structural modifications (e.g., phenoxy group substitution) affect the reactivity and stability of this compound?

Answer:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenoxy ring:

- Increase electrophilicity of the chloroacetate moiety, accelerating nucleophilic substitution reactions .

- Reduce thermal stability due to enhanced electron-deficient character (TGA data shows ~20°C decrease in decomposition temperature for nitro-substituted analogs) .

- Steric effects : Bulky substituents (e.g., tert-pentyl) hinder ester hydrolysis, as shown in studies on 2-[2,4-di-tert-pentylphenoxy]hexanoyl chloride derivatives .

Experimental design : Compare Hammett σ values of substituents with reaction rates in SN2 assays .

Advanced: How can computational modeling predict the environmental fate or toxicity of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict hydrolysis pathways. Chlorine’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attack .

- QSAR models : Correlate logP values (calculated ~2.8) with bioaccumulation potential. High logP suggests moderate persistence in aquatic systems .

- Toxicity prediction : Use ECOSAR to estimate LC50 for aquatic organisms (e.g., ~15 mg/L for fish), validated by in vitro assays on sodium chloroacetate analogs .

Advanced: How do contradictory data on reaction yields arise in chloroacetate syntheses, and what strategies resolve them?

Answer:

Discrepancies often stem from:

- Impurity profiles : Unreacted phenoxyethanol or chloroacetyl chloride inflate yield measurements. Use quenching steps (e.g., 10% NaOH washes) and rigorous drying to mitigate .

- Catalyst deactivation : Moisture-sensitive catalysts (e.g., K₂CO₃) require anhydrous conditions. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .

- Scale effects : Pilot-scale reactions (≥1 mol) may suffer from inefficient mixing. Employ segmented flow reactors to maintain homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.